molecular formula C15H11N5S B510767 2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine CAS No. 578720-75-9

2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B510767
CAS No.: 578720-75-9
M. Wt: 293.3g/mol
InChI Key: AEWTUVCFHXKFQG-UHFFFAOYSA-N
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Description

2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Another approach uses microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the desired compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of triazole, thiadiazole, and pyridine rings makes it a versatile scaffold for drug development .

Properties

CAS No.

578720-75-9

Molecular Formula

C15H11N5S

Molecular Weight

293.3g/mol

IUPAC Name

6-(2-methylphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11N5S/c1-10-6-2-3-7-11(10)14-19-20-13(17-18-15(20)21-14)12-8-4-5-9-16-12/h2-9H,1H3

InChI Key

AEWTUVCFHXKFQG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4

Origin of Product

United States

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